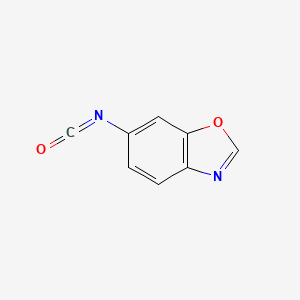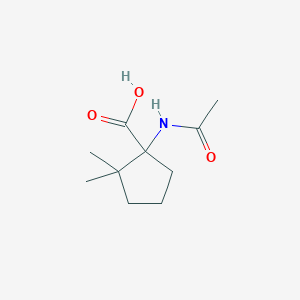
3-Aminonaphthalene-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminonaphthalene-2-carboxylic acid hydrochloride is an organic compound that has garnered significant attention in various scientific research fields. This compound is known for its versatility and is widely used in pharmaceutical development and the synthesis of organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminonaphthalene-2-carboxylic acid hydrochloride typically involves the nitration of naphthalene followed by reduction and subsequent carboxylation. The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Aminonaphthalene-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form naphthylamines.
Substitution: It undergoes electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
The major products formed from these reactions include naphthoquinones, naphthylamines, and various substituted naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
3-Aminonaphthalene-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of novel heterocyclic compounds, such as pyridines and quinolines.
Biology: It is utilized in the synthesis of fluorescent dyes for biological imaging and diagnostic purposes.
Medicine: It serves as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), making it a potential candidate for anti-inflammatory drugs.
Industry: It is employed in the production of various organic compounds and materials.
Wirkmechanismus
The exact mechanism of action for 3-Aminonaphthalene-2-carboxylic acid hydrochloride remains incompletely understood. it is believed to function as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This inhibition likely occurs through the binding of the compound to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Aminonaphthalene-3-carboxylic acid
- 3-Amino-2-naphthalenecarboxylic acid
- Beta-Naphthylamine-3-carboxylic acid
Uniqueness
3-Aminonaphthalene-2-carboxylic acid hydrochloride stands out due to its specific inhibitory action on cyclooxygenase-2 (COX-2), which is not commonly observed in its similar compounds. Additionally, its versatility in various chemical reactions and applications in multiple scientific fields further highlights its uniqueness .
Eigenschaften
Molekularformel |
C11H10ClNO2 |
|---|---|
Molekulargewicht |
223.65 g/mol |
IUPAC-Name |
3-aminonaphthalene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H9NO2.ClH/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;/h1-6H,12H2,(H,13,14);1H |
InChI-Schlüssel |
CEIGRDNXRIAPIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13501225.png)
![methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride](/img/structure/B13501232.png)




![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13501276.png)
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13501281.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13501283.png)
![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13501287.png)




